molecular formula C13H10N4O7 B3857412 N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE CAS No. 5479-82-3

N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE

Cat. No.: B3857412
CAS No.: 5479-82-3
M. Wt: 334.24 g/mol
InChI Key: PGMCHQWLQJHZLB-VGOFMYFVSA-N
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Description

N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE is a synthetic chemical compound featuring a 5-nitrofuran core, a scaffold recognized in medicinal chemistry for its bioactive potential. This molecule is structurally characterized by a methyleneimino linker connecting the 5-nitrofuran ring to an acetamide group that is further substituted with a 2-nitrophenoxy moiety. This specific structural combination is offered for investigation as a novel research entity. While data on this exact molecule is limited, compounds based on the 5-nitrofuran structure have been extensively studied for their biological activities. Specifically, 5-nitro-2-furfurylidene derivatives have demonstrated significant potential as anti-Trypanosoma cruzi agents (the parasite responsible for Chagas disease), with some analogs showing IC50 values in the low micromolar range and exceeding the activity of standard drugs like benznidazole and nifurtimox . Furthermore, structurally similar 5-nitrofurfurylideneamino oxazolidinones are documented to possess broad antimicrobial properties, including antibacterial, anthelmintic, coccidiostatic, trypanocidal, and antimalarial activities . The mechanism of action for nitrofuran derivatives often involves enzymatic reduction of the nitro group within the bacterial or parasitic cell, generating reactive intermediates that cause irreversible damage to DNA, proteins, and other critical cellular components . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore this compound's specific activity profile, mechanism of action, and physicochemical properties in their biochemical and pharmacological assays.

Properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O7/c18-12(8-23-11-4-2-1-3-10(11)16(19)20)15-14-7-9-5-6-13(24-9)17(21)22/h1-7H,8H2,(H,15,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMCHQWLQJHZLB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide typically involves the condensation of 5-nitro-2-furaldehyde with 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives and carboxylic acids.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of halogenated furans and other substituted derivatives.

Scientific Research Applications

N-[(5-Nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro-Furyl Groups

(a) N-(6-(2-(5-NITRO-2-FURYL)VINYL)-1,2,4-TRIAZIN-3-YL)ACETAMIDE ()
  • Key Features : Contains a 5-nitro-2-furyl group linked via a vinyl bridge to a triazine ring.
  • Comparison: While both compounds share the nitro-furyl motif, the target compound replaces the triazine with a 2-nitrophenoxy-acetamide group.
(b) N-(2-METHYL-6-(2-(5-NITRO-2-FURYL)VINYL)-5-OXO-2,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)ACETAMIDE ()
  • Key Features : Combines nitro-furyl, triazine, and acetamide groups.
  • Comparison: The methylideneamino linker in the target compound likely increases rigidity compared to the vinyl-triazine structure. This rigidity could influence binding to biological targets, such as enzymes or DNA .

Analogues with Nitro-Phenoxy Groups

(a) 2-(2-NITROPHENOXY)-N-(1,3-THIAZOL-2-YL)ACETAMIDE ()
  • Key Features: Contains a 2-nitrophenoxy group but lacks the nitro-furyl moiety.
  • Comparison: The absence of the nitro-furyl group reduces electronic conjugation and may lower reactivity.
(b) N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide ()
  • Key Features : Features a nitro group on a phenyl ring with methoxy and methyl substituents.
  • Comparison: The target compound’s nitro-phenoxy group provides a different steric and electronic profile. Methoxy groups in analogues (e.g., ) are electron-donating, whereas nitro groups are electron-withdrawing, which may alter binding affinities in biological systems .

Analogues with Dual Functionalization

(a) N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide ()
  • Key Features: Combines halogen substituents (Cl, F) with a hydroxyimino group.
  • Comparison: The target compound’s dual nitro groups contrast with halogen substituents.
(b) N-(5-Amino-2-methoxyphenyl)-2-furamide ()
  • Key Features: Contains a furan ring but replaces nitro groups with amino and methoxy substituents.
  • Comparison: The amino group in this analogue introduces nucleophilic reactivity, whereas nitro groups in the target compound may favor electrophilic interactions. This structural difference could lead to divergent biological activities, such as anticancer vs. antimicrobial effects .

Biological Activity

N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE is a synthetic compound with potential biological applications, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes a nitrofuryl group, which is known for its biological activity, and a nitrophenoxy group that may enhance its efficacy.

  • Molecular Formula : C13H10N4O7
  • Molecular Weight : 334.24 g/mol
  • IUPAC Name : N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-nitrophenoxy)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with cellular mechanisms, potentially inhibiting various enzymes and disrupting metabolic pathways in target organisms. The presence of nitro groups suggests possible mechanisms involving the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus0.0195 mg/mL
Bacillus subtilis0.0098 mg/mL
Pseudomonas aeruginosa0.039 mg/mL

These findings indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activities, particularly against Candida species.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.016 mg/mL
Fusarium oxysporum0.056 mg/mL

The antifungal efficacy highlights the compound's versatility in combating various pathogens.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls, demonstrating its potential as a therapeutic agent.
  • Case Study on Antifungal Properties : Another investigation focused on the compound's effects on Candida biofilms, revealing that it not only inhibited biofilm formation but also disrupted existing biofilms, suggesting its application in treating fungal infections.

Toxicity and Safety Profile

While the antimicrobial and antifungal activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further comprehensive studies are required to fully establish its safety for clinical use.

Q & A

Q. What are the key synthetic routes for N-[(5-Nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Nitration and fluorination of phenol derivatives to generate intermediates like 2-fluoro-5-nitroaniline .
  • Step 2: Acylation using chloroacetyl chloride or acetic acid derivatives to form acetamide precursors .
  • Step 3: Coupling reactions under acidic/basic conditions with carbodiimide agents (e.g., DCC) to finalize the structure .
    Critical factors include solvent choice (DMF, dichloromethane), temperature control (reflux vs. room temperature), and catalyst selection (K₂CO₃, NaH). Yields vary due to side reactions like hydrolysis of nitro groups or incomplete coupling .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions on aromatic rings and acetamide linkages. For example, δ 7.5–8.5 ppm signals indicate nitro group proximity .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ stretching) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC): Used with UV detection to assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO concentration ≤0.1% recommended) .
  • Compound Stability: Nitro groups may degrade under light; use amber vials and confirm stability via LC-MS .
  • Statistical Validation: Replicate experiments (n ≥ 3) and apply ANOVA to assess significance. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What computational strategies predict the compound’s mechanism of action and selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like COX-2 or EGFR. Prioritize binding poses with hydrogen bonds to nitro oxygen atoms .
  • Quantum Mechanical Calculations: Density Functional Theory (DFT) evaluates electron distribution in the nitro-furan moiety, correlating with redox activity .
  • QSAR Models: Train models using descriptors like LogP and topological polar surface area to predict permeability and off-target effects .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor nitro-reduction products via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify involved enzymes .
  • Isotopic Labeling: Synthesize ¹⁵N-labeled nitro groups to track metabolic fate using mass spectrometry .
  • In Silico Prediction: Tools like ADMET Predictor® simulate Phase I/II metabolism, guiding experimental focus .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for nitro-containing acetamides?

Methodological Answer:

  • Electrophilicity Theory: Correlate nitro group electron-withdrawing effects with bioactivity. Hammett constants (σ) quantify substituent influence on reactivity .
  • Molecular Topology: Analyze 3D conformation (e.g., torsion angles between furan and phenoxy groups) to optimize steric compatibility with target binding pockets .
  • Free-Wilson Analysis: Deconstruct the molecule into substructures (nitro-furan, acetamide) to quantify contributions to activity .

Q. How should researchers integrate heterogeneous data (e.g., spectral, biological, computational) into a cohesive analysis?

Methodological Answer:

  • Data Fusion Frameworks: Apply Principal Component Analysis (PCA) to reduce dimensionality of spectral (NMR shifts) and biological (IC₅₀) datasets .
  • Machine Learning: Train random forest models on merged datasets to identify predictors of toxicity or efficacy .
  • Theoretical Alignment: Map findings to existing frameworks (e.g., enzyme inhibition kinetics) to contextualize mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE

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